Cas no 2134663-34-4 ((1R,4R)-2-oxa-5-azabicyclo[2.2.2]octane)
(1R,4R)-2-oxa-5-azabicyclo[2.2.2]octane Chemical and Physical Properties
Names and Identifiers
-
- (1R,4R)-2-oxa-5-azabicyclo[2.2.2]octane
-
- MDL: MFCD31644139
- Inchi: 1S/C6H11NO/c1-2-6-3-7-5(1)4-8-6/h5-7H,1-4H2/t5-,6-/m1/s1
- InChI Key: JNYWVERKQKRXSL-PHDIDXHHSA-N
- SMILES: O1C[C@H]2CC[C@@H]1CN2
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 8
- Rotatable Bond Count: 0
- Complexity: 94.5
- XLogP3: 0
- Topological Polar Surface Area: 21.3
(1R,4R)-2-oxa-5-azabicyclo[2.2.2]octane Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBSQ600059-100MG |
(1R,4R)-2-oxa-5-azabicyclo[2.2.2]octane |
2134663-34-4 | 95% | 100MG |
¥ 1,650.00 | 2023-03-08 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBSQ600059-250MG |
(1R,4R)-2-oxa-5-azabicyclo[2.2.2]octane |
2134663-34-4 | 95% | 250MG |
¥ 2,640.00 | 2023-03-08 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBSQ600059-500MG |
(1R,4R)-2-oxa-5-azabicyclo[2.2.2]octane |
2134663-34-4 | 95% | 500MG |
¥ 4,402.00 | 2023-03-08 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBSQ600059-1G |
(1R,4R)-2-oxa-5-azabicyclo[2.2.2]octane |
2134663-34-4 | 95% | 1g |
¥ 6,600.00 | 2023-03-08 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBSQ600059-5G |
(1R,4R)-2-oxa-5-azabicyclo[2.2.2]octane |
2134663-34-4 | 95% | 5g |
¥ 19,800.00 | 2023-03-08 | |
| Advanced ChemBlocks | P46194-1G |
(1R,4R)-2-oxa-5-azabicyclo[2.2.2]octane |
2134663-34-4 | 97% | 1G |
$1,550 | 2023-09-15 | |
| Advanced ChemBlocks | P46194-5G |
(1R,4R)-2-oxa-5-azabicyclo[2.2.2]octane |
2134663-34-4 | 97% | 5G |
$4,650 | 2023-09-15 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBSQ600059-100mg |
(1R,4R)-2-oxa-5-azabicyclo[2.2.2]octane |
2134663-34-4 | 95% | 100mg |
¥1650.0 | 2024-04-22 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBSQ600059-250mg |
(1R,4R)-2-oxa-5-azabicyclo[2.2.2]octane |
2134663-34-4 | 95% | 250mg |
¥2640.0 | 2024-04-22 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBSQ600059-500mg |
(1R,4R)-2-oxa-5-azabicyclo[2.2.2]octane |
2134663-34-4 | 95% | 500mg |
¥4401.0 | 2024-04-22 |
(1R,4R)-2-oxa-5-azabicyclo[2.2.2]octane Suppliers
(1R,4R)-2-oxa-5-azabicyclo[2.2.2]octane Related Literature
-
Albertus D. Handoko,Khoong Hong Khoo,Teck Leong Tan,Hongmei Jin,Zhi Wei Seh J. Mater. Chem. A, 2018,6, 21885-21890
-
Christopher B. Rodell,Christopher B. Highley,Minna H. Chen,Neville N. Dusaj,Chao Wang,Lin Han,Jason A. Burdick Soft Matter, 2016,12, 7839-7847
-
Eléonore Resongles,Corinne Casiot,Françoise Elbaz-Poulichet,Rémi Freydier,Odile Bruneel,Christine Piot,Sophie Delpoux,Aurélie Volant,Angélique Desoeuvre Environ. Sci.: Processes Impacts, 2013,15, 1536-1544
-
Jason Y. C. Lim,Yong Yu,Guorui Jin,Kai Li,Yi Lu,Jianping Xie Nanoscale Adv., 2020,2, 3921-3932
-
Domenico Lombardo,Gianmarco Munaò,Pietro Calandra,Luigi Pasqua,Maria Teresa Caccamo Phys. Chem. Chem. Phys., 2019,21, 11983-11991
Additional information on (1R,4R)-2-oxa-5-azabicyclo[2.2.2]octane
Comprehensive Overview of (1R,4R)-2-oxa-5-azabicyclo[2.2.2]octane (CAS No. 2134663-34-4)
The compound (1R,4R)-2-oxa-5-azabicyclo[2.2.2]octane (CAS No. 2134663-34-4) is a highly specialized bicyclic structure that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. Its unique bicyclo[2.2.2]octane framework, combined with the presence of both oxygen and nitrogen heteroatoms, makes it a valuable scaffold for drug discovery and development. Researchers are particularly interested in its potential applications as a chiral building block or pharmacophore in the synthesis of novel therapeutic agents.
In recent years, the demand for enantiomerically pure compounds like (1R,4R)-2-oxa-5-azabicyclo[2.2.2]octane has surged, driven by the growing emphasis on precision medicine and targeted drug delivery. This compound's stereochemistry is critical, as the (1R,4R) configuration often imparts distinct biological activity compared to its enantiomers. Pharmaceutical companies and academic labs are actively exploring its utility in designing central nervous system (CNS) therapeutics, given its ability to cross the blood-brain barrier.
One of the most frequently asked questions about CAS No. 2134663-34-4 revolves around its synthetic accessibility. The compound can be prepared via asymmetric synthesis or resolution techniques, with yields and purity heavily dependent on the choice of catalysts and reaction conditions. Recent advancements in flow chemistry and enzymatic catalysis have further optimized its production, addressing scalability challenges for industrial applications.
Another hot topic linked to (1R,4R)-2-oxa-5-azabicyclo[2.2.2]octane is its role in proteolysis-targeting chimeras (PROTACs), a revolutionary approach in drug discovery. Its rigid structure serves as an ideal linker or spacer in bifunctional molecules designed to degrade disease-causing proteins. This aligns with the broader trend of targeted protein degradation, a field that has exploded in popularity due to its potential to tackle previously "undruggable" targets.
From a commercial perspective, suppliers of CAS No. 2134663-34-4 often highlight its >98% purity and availability in milligram to kilogram quantities. The compound's stability under standard storage conditions (-20°C, desiccated) makes it practical for long-term research use. However, users should always verify NMR and HPLC data to confirm batch-specific characteristics, as subtle impurities can impact experimental outcomes.
Environmental and safety considerations for (1R,4R)-2-oxa-5-azabicyclo[2.2.2]octane are equally important. While not classified as hazardous under current regulations, proper handling with personal protective equipment (PPE) is recommended. The scientific community continues to investigate its ecotoxicological profile, particularly regarding biodegradation pathways—a key concern for green chemistry initiatives in pharmaceutical manufacturing.
Looking ahead, the versatility of 2134663-34-4 ensures its relevance across multiple disciplines. Whether serving as a template for computational drug design or enabling breakthroughs in peptide mimetics, this compound exemplifies how structurally complex small molecules can drive innovation. As analytical techniques like cryo-EM and AI-assisted molecular modeling advance, researchers anticipate discovering even more applications for this fascinating bicyclic system.
2134663-34-4 ((1R,4R)-2-oxa-5-azabicyclo[2.2.2]octane) Related Products
- 773000-88-7(2-Oxa-7-azatricyclo[4.4.0.03,8]decane,7-methyl-(9CI))
- 63827-34-9(2-OXA-7-AZATRICYCLO[4.4.0.03,8]DECANE, 7-METHYL-, HYDROCHLORIDE)
- 2155840-83-6(rac-(4aR,8aR)-octahydropyrano4,3-bmorpholine)
- 280-51-3(2-Oxa-5-azabicyclo[2.2.2]octane)
- 1427378-78-6(octahydropyrano[4,3-b][1,4]oxazine hydrochloride)
- 1427378-62-8(2-methyl-octahydropyrano[4,3-b][1,4]oxazine hydrochloride)
- 1932789-73-5((1S,4S)-2-oxa-5-azabicyclo[2.2.2]octane)
- 1408075-32-0(2-oxa-5-azabicyclo[2.2.2]octane hydrochloride)
- 2306254-89-5((1R,4R)-2-oxa-5-azabicyclo[2.2.2]octane;hydrochloride)
- 1190640-68-6(hexahydro-2H,5H-pyrano[4,3-b][1,4]oxazine)